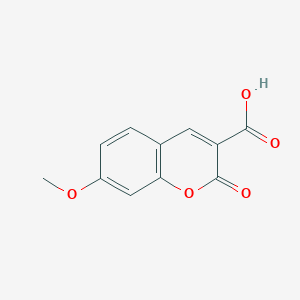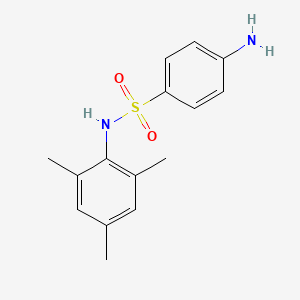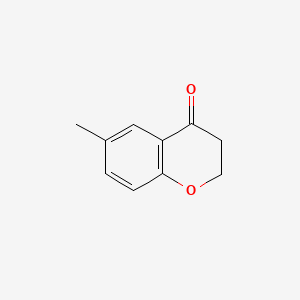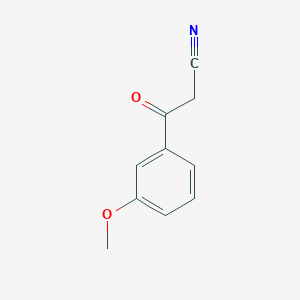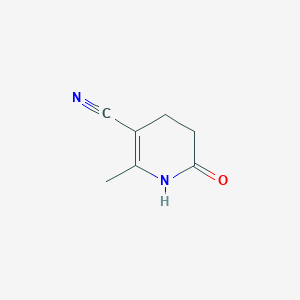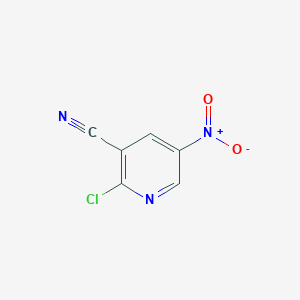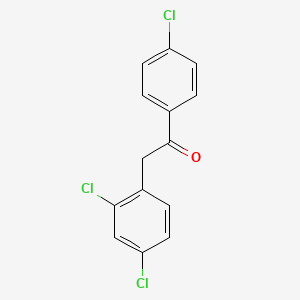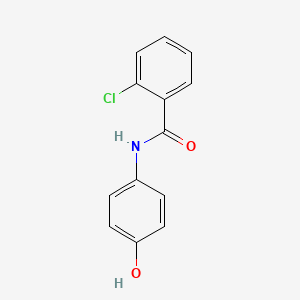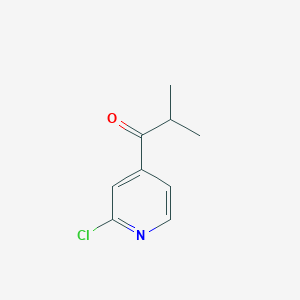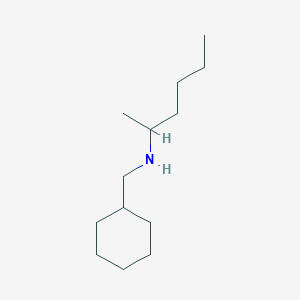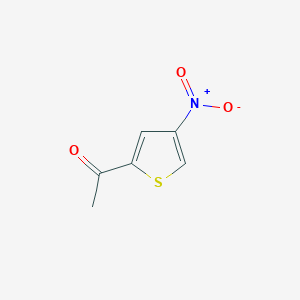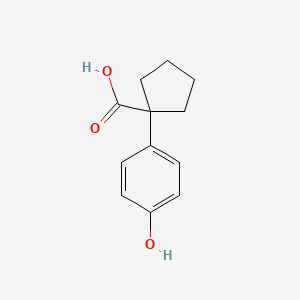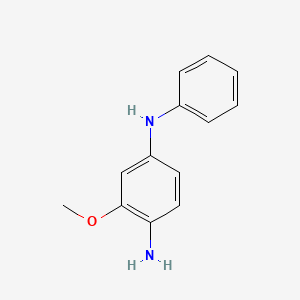
3-Methoxy-N1-phenylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-N1-phenylbenzene-1,4-diamine is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.26 g/mol . The IUPAC name for this compound is 2-methoxy-4-N-phenylbenzene-1,4-diamine .
Synthesis Analysis
The synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles can be achieved by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .Molecular Structure Analysis
The InChI string for 3-Methoxy-N1-phenylbenzene-1,4-diamine is InChI=1S/C13H14N2O/c1-16-13-9-11(7-8-12(13)14)15-10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 . The Canonical SMILES for this compound is COC1=C(C=CC(=C1)NC2=CC=CC=C2)N .Chemical Reactions Analysis
The solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied . The reaction mechanism explaining the selectivity was also discussed .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.26 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Exact Mass is 214.110613074 g/mol . The Topological Polar Surface Area is 47.3 Ų . The Heavy Atom Count is 16 .Applications De Recherche Scientifique
Antioxidant Properties
3-Methoxy-N1-phenylbenzene-1,4-diamine and its derivatives have been studied for their antioxidant effectiveness. The study by Kortišová et al. (2007) explored the geometries and dehydrogenation products of similar compounds, supporting their role in stable structure formation, which might be significant for their antioxidant properties (Kortišová, Breza, & Cibulková, 2007).
Corrosion Inhibition
Research indicates that compounds related to 3-Methoxy-N1-phenylbenzene-1,4-diamine act as corrosion inhibitors for mild steel. Nor Hashim et al. (2012) compared the efficiency of Schiff base compounds derived from N-phenyl-1,4-phenylenediamine with parent amine, revealing their potential in corrosion inhibition (Nor Hashim, Kassim, & Mohd, 2012).
Antibacterial Properties
A study by A. P. (2019) on Schiff base derivatives of similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in antibacterial treatments (A. P., 2019).
Electrochemical Properties
Liou & Chang (2008) synthesized a compound containing a similar structure, highlighting its good solubility and potential application in electrochromic devices. These properties make them suitable for high-performance engineering plastics and electrochemical applications (Liou & Chang, 2008).
Polyimide Synthesis
Iqbal et al. (2015) synthesized polyimides using derivatives of phenylenediamine, which included functionalities similar to 3-Methoxy-N1-phenylbenzene-1,4-diamine. These polyimides exhibited high thermal stability, suggesting their utility in high-performance materials (Iqbal, Khosa, Jamal, & Hamid, 2015).
Photovoltaic Applications
In the context of polymer solar cells, Jin et al. (2016) explored the addition of methoxybenzene derivatives to enhance photovoltaic performance, indicating potential applications of similar compounds in renewable energy technologies (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).
Propriétés
IUPAC Name |
2-methoxy-4-N-phenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-9-11(7-8-12(13)14)15-10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLCQHFPBXQZLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346393 |
Source


|
| Record name | 2-Methoxy-N~4~-phenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N1-phenylbenzene-1,4-diamine | |
CAS RN |
5840-10-8 |
Source


|
| Record name | 2-Methoxy-N~4~-phenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-N4-phenyl-1,4-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

